molecular formula C16H20N2O B14446961 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine CAS No. 75292-93-2

3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B14446961
CAS No.: 75292-93-2
M. Wt: 256.34 g/mol
InChI Key: UIZXKPFLPBEANY-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine is a compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of benzofuran derivatives with appropriate amine precursors. One common method involves the reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . This reaction yields the desired benzofuran derivative with high efficiency.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to various biological activities such as antimicrobial and antioxidant effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from other benzofuran derivatives is its unique structural features and the specific biological activities it exhibits.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-18(4-2)16-10-13(11-17-16)15-9-12-7-5-6-8-14(12)19-15/h5-9,13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZXKPFLPBEANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NCC(C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531593
Record name 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75292-93-2
Record name 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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